molecular formula C8H4BrFN2O2 B1343649 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid CAS No. 885520-65-0

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1343649
CAS No.: 885520-65-0
M. Wt: 259.03 g/mol
InChI Key: KLAHIEDAPOFRDG-UHFFFAOYSA-N
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Description

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine and fluorine atoms, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “4-bromo-6-fluoro-1H-indazole-3-carboxylic acid” and similar compounds could involve further exploration of their medicinal applications. Given the wide variety of applications for indazole-containing compounds, there is potential for new discoveries in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized under acidic conditions to yield the desired indazole derivative . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for selective interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, along with the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-6-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAHIEDAPOFRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646233
Record name 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-65-0
Record name 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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